Maesol

Description

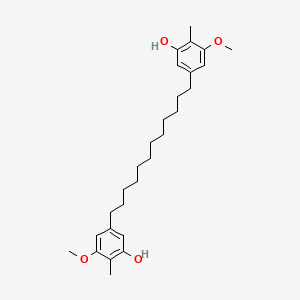

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[12-(3-hydroxy-5-methoxy-4-methylphenyl)dodecyl]-3-methoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-21-25(29)17-23(19-27(21)31-3)15-13-11-9-7-5-6-8-10-12-14-16-24-18-26(30)22(2)28(20-24)32-4/h17-20,29-30H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERGSFDWJKBKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)CCCCCCCCCCCCC2=CC(=C(C(=C2)OC)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152578 | |

| Record name | Maesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119766-98-2 | |

| Record name | Maesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119766982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of Maesol

This technical guide provides a detailed overview of the chemical properties of Maesol, a naturally occurring dimeric phenol (B47542). The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Identification

This compound is a dimeric phenol that has been isolated from the seeds of plants belonging to the Maesa genus, specifically Maesa montana and Maesa indica[1]. Its chemical identity is well-established and characterized by various spectroscopic and analytical techniques.

The chemical formula for this compound is C28H42O4[1]. This corresponds to an exact mass of 442.3083 and a molecular weight of 442.64 g/mol [1]. The elemental analysis reveals the composition to be approximately 75.98% carbon, 9.56% hydrogen, and 14.46% oxygen[1].

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 3,3'-(1,12-dodecanediyl)bis(5-methoxy-6-methylphenol)[1]. Another IUPAC name found is 5-[12-(3-hydroxy-5-methoxy-4-methylphenyl)dodecyl]-3-methoxy-2-methylphenol. It is also referred to simply as this compound[1].

For ease of reference in chemical databases and literature, this compound is assigned the following identifiers:

| Identifier | Value |

| CAS Number | 119766-98-2[1] |

| PubChem CID | 128958[2] |

| InChI | InChI=1S/C28H42O4/c1-21-25(29)17-23(19-27(21)31-3)15-13-11-9-7-5-6-8-10-12-14-16-24-18-26(30)22(2)28(20-24)32-4/h17-20,29-30H,5-16H2,1-4H3[1] |

| InChIKey | ZERGSFDWJKBKBQ-UHFFFAOYSA-N[1] |

| SMILES | COc1cc(CCCCCCCCCCCCc2cc(O)c(C)c(OC)c2)cc(O)c1C |

| Canonical SMILES | CC1=C(C=C(C=C1OC)CCCCCCCCCCCCC2=CC(=C(C(=C2)OC)C)O)O |

Physicochemical Properties

This compound is described as a solid and is shipped at ambient temperature as a non-hazardous chemical[1]. For long-term storage, it is recommended to be kept at -20°C[1].

Biological Activity and Signaling Pathways

While this compound has been isolated and structurally elucidated, detailed information regarding its specific biological activities and the signaling pathways it may modulate is not extensively available in the public domain based on the conducted search. The initial report on its isolation identified it as an inactive constituent in the context of antimutagenic agents[1]. Further research is required to fully characterize its pharmacological profile.

Experimental Protocols

Quantitative Data

A comprehensive summary of quantitative data regarding the biological or physicochemical properties of this compound is not available at this time.

Logical Relationship of this compound Identification

The following diagram illustrates the logical workflow for identifying and characterizing a chemical compound like this compound.

References

The Biological Activity of Maesol (Mesuol): A Technical Whitepaper for Researchers

Abstract

Maesol, a naturally occurring 4-phenylcoumarin (B95950) isolated from the seed oil of Mesua ferrea, has emerged as a compound of significant interest for its therapeutic potential. Traditionally used in Ayurvedic medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its immunomodulatory, antioxidant, and potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental methodologies, and visualization of key molecular pathways. While direct evidence for the anticancer activity of purified this compound is still developing, the broader family of 4-phenylcoumarins has demonstrated notable anticancer potential, providing a strong rationale for its continued investigation.[2]

Introduction

This compound is a phytochemical belonging to the 4-phenylcoumarin class of compounds, which are known for a variety of pharmacological activities.[2] Derived from Mesua ferrea, a plant with a rich history in traditional medicine for treating inflammatory and infectious conditions, this compound has been a subject of research primarily for its antioxidant and immunomodulatory effects.[1][2] This whitepaper will synthesize the existing literature on this compound and related compounds to provide a detailed understanding of its biological activities and potential therapeutic applications.

Biological Activities of this compound

Immunomodulatory Effects

In vivo studies have demonstrated the significant immunomodulatory properties of this compound.[1] Preclinical research in rat models has shown that this compound can modulate both humoral and cellular immune responses, particularly in cyclophosphamide-induced immunosuppressed states.[1]

Quantitative Data on Immunomodulatory Effects of this compound in Rats

| Parameter | Animal Model | Treatment Groups | Dosage | Route | Key Findings | Reference |

| Humoral Immune Response (Antibody Titer) | Cyclophosphamide-induced immunosuppressed Wistar rats | Control, Cyclophosphamide (B585) (50 mg/kg), this compound + Cyclophosphamide | 10, 20, 40 mg/kg | i.p. | Significant dose-dependent increase in antibody titer values compared to the cyclophosphamide-only group. | [1] |

| Cellular Immune Response (Paw Volume) | Cyclophosphamide-induced immunosuppressed Wistar rats sensitized with SRBC | Control, Cyclophosphamide (50 mg/kg), this compound + Cyclophosphamide | 10, 20, 40 mg/kg | i.p. | Significant increase in paw volume, indicating a cell-mediated immune response. | [1] |

Antioxidant Properties

This compound has demonstrated notable antioxidant properties.[2] By scavenging free radicals, it can potentially protect cells from oxidative stress-induced damage.[2] This activity is crucial as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer. The antioxidant capacity of this compound may also contribute to its potential to mitigate the side effects of conventional cancer therapies like chemotherapy and radiation.[2]

Potential Anticancer Activity

While direct quantitative data on the anticancer efficacy of pure this compound is not yet available in published literature, several lines of evidence suggest its potential in this area.[2] The 4-phenylcoumarin scaffold is present in many compounds with demonstrated anticancer activities.[2] Furthermore, extracts from Mesua ferrea containing this compound have shown promising anti-metastatic properties in vitro.[2]

Potential Anticancer Mechanisms:

-

Inhibition of Metastasis: Extracts from Mesua ferrea stem bark have demonstrated the ability to interfere with cancer cell migration and invasion in vitro, suggesting that compounds within the extract, potentially including this compound, could inhibit key metastatic processes.[2]

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms of this compound are not fully elucidated.[1] However, based on its observed biological activities, a postulated signaling pathway involves the mitigation of oxidative stress and subsequent modulation of inflammatory pathways.[1]

Postulated Signaling Pathway of this compound

This compound likely exerts its effects by scavenging reactive oxygen species (ROS).[1] This reduction in oxidative stress can, in turn, modulate downstream signaling cascades such as the NF-κB pathway, which is a key regulator of inflammation and immune responses.[1]

Caption: Postulated signaling pathway of this compound.[1]

Experimental Protocols

General Experimental Workflow for In Vivo Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in rodent models.[1] This workflow can be adapted for various studies, including immunomodulation, anti-inflammatory, and toxicity assessments.[1]

Caption: General workflow for in vivo assessment of this compound.[1]

In Vivo Immunomodulation Study Protocol (Rat Model)

This protocol is based on studies evaluating the immunomodulatory effects of this compound in cyclophosphamide-induced immunosuppressed rats.[1]

Materials:

-

Wistar rats

-

This compound

-

Cyclophosphamide

-

Sheep Red Blood Cells (SRBC)

-

Appropriate vehicle for this compound and cyclophosphamide

-

Standard laboratory equipment for animal handling, injection, and blood collection.

Procedure:

-

Animal Acclimatization: Acclimatize Wistar rats to laboratory conditions for at least one week.

-

Grouping: Randomly divide the animals into experimental groups (e.g., Control, Cyclophosphamide only, this compound (10, 20, 40 mg/kg) + Cyclophosphamide).

-

Immunosuppression: Induce immunosuppression by intraperitoneal (i.p.) injection of cyclophosphamide (50 mg/kg).

-

Treatment: Administer this compound (i.p.) at the specified doses for a defined period.

-

Immunization (for humoral response): Immunize rats with SRBC.

-

Antibody Titer Measurement: Collect blood samples at a specific time point post-immunization and determine the antibody titer using a suitable method (e.g., hemagglutination assay).

-

Cellular Immune Response Assessment: For cellular immunity, sensitize rats with SRBC and measure the paw volume at a specific time point after challenge.

Future Directions and Conclusion

This compound is a promising natural compound with well-documented immunomodulatory and antioxidant properties.[1][2] While its direct anticancer activity requires further investigation, the existing data on related compounds and extracts from Mesua ferrea provide a strong foundation for future research in oncology.[2] Future studies should focus on elucidating the specific molecular targets of this compound, conducting comprehensive in vitro and in vivo studies to evaluate its anticancer efficacy against various cancer cell lines and tumor models, and further exploring its potential as an adjuvant in combination with existing cancer therapies. The detailed protocols and summarized data in this whitepaper are intended to facilitate and guide these future research endeavors.

References

Mesuol: A Technical Guide to its Discovery, Origin, and Core Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuol (B97887), a naturally occurring 4-phenylcoumarin, has emerged as a compound of significant scientific interest due to its notable antioxidant and immunomodulatory activities. Isolated primarily from the seed oil of Mesua ferrea L., this document provides a comprehensive technical overview of its discovery, natural origin, and core mechanism of action. Central to its bioactivity is the targeted inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. This guide consolidates quantitative data, details key experimental protocols for its isolation and analysis, and visualizes its molecular interactions to support further research and development in the fields of pharmacology and medicinal chemistry.

Discovery and Origin

Mesuol is a neoflavonoid first identified as a constituent of the seed oil of Mesua ferrea L., a plant species commonly known as Nagkesar or Ceylon ironwood, which has a rich history in traditional medicine systems like Ayurveda.[1] It has also been isolated from the tree Marila pluricostata.[2] The discovery of Mesuol is rooted in the phytochemical investigation of these plants, which are known to produce a variety of bioactive compounds, including xanthones and other coumarins.[1][3] Its identification was accomplished through systematic extraction and chromatographic separation of the natural source material, followed by spectroscopic analysis to elucidate its chemical structure.

Physicochemical and Quantitative Data

Mesuol is typically isolated as a yellow powder.[4] Its key physicochemical properties are summarized below, providing essential data for experimental design and drug formulation.

| Property | Value | Reference(s) |

| Chemical Name | 5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one | [4] |

| Molecular Formula | C₂₄H₂₄O₅ | [4] |

| Molecular Weight | 392.5 g/mol | [4] |

| CAS Number | 16981-20-7 | [4] |

| Appearance | Yellow powder | [4] |

| Purity (Typical) | >99% (HPLC) | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage (Solid) | Desiccate at -20°C (up to 3 years) or 4°C (up to 2 years) | [4] |

The primary natural source for Mesuol is the seed oil of Mesua ferrea. The quantitative parameters of this oil are crucial for optimizing extraction yields.

| Property | Value Range | Reference(s) |

| Oil Content (% w/w of kernel) | 63.30 - 79.46 | [1] |

| Specific Gravity | 0.916 - 0.9312 | [1] |

| Acid Value (mg KOH/g) | 10.69 - 24.70 | [1] |

| Saponification Value (mg KOH/g) | 178.16 - 236.29 | [1] |

| Iodine Value (g I₂/100 g) | 76.29 - 109.41 | [1] |

Experimental Protocols

Isolation and Purification of Mesuol from Mesua ferrea Seeds

This protocol details the extraction of Mesuol from its primary natural source.[1]

I. Preparation of Plant Material:

-

Procure mature and healthy seeds of Mesua ferrea.

-

Air-dry the seeds in a shaded area for several days to minimize moisture content.

-

Manually de-shell the dried seeds and pulverize the kernels into a coarse powder using a mechanical grinder.

II. Soxhlet Extraction:

-

Accurately weigh the powdered seed kernels and place them into a cellulose (B213188) thimble.

-

Position the thimble within a Soxhlet extractor.

-

Fill the boiling flask of the apparatus with n-hexane.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point, allowing the system to cycle.

-

Continue the extraction for approximately 24-48 hours, or until the solvent in the siphon tube appears clear, indicating a complete extraction.

III. Solvent Removal:

-

After the extraction is complete, allow the apparatus to cool.

-

Transfer the n-hexane extract containing the crude oil to a round-bottom flask.

-

Remove the n-hexane solvent using a rotary evaporator under reduced pressure to yield the crude Mesua ferrea seed oil.

IV. Chromatographic Purification:

-

Column Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane and pack it into a glass chromatography column.[1]

-

Sample Loading: Dissolve a known quantity of the crude seed oil in a minimal volume of n-hexane and carefully load it onto the top of the prepared silica gel column.[1]

-

Gradient Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing increasing proportions of ethyl acetate (B1210297). A suggested gradient is from 100:0 to 80:20 (n-hexane:ethyl acetate).[1]

-

Fraction Collection and Analysis: Collect the eluate in fractions of equal volume. Monitor the separation process by spotting each fraction on a Thin-Layer Chromatography (TLC) plate and visualizing the spots under UV light.

-

Pooling and Concentration: Identify and pool the fractions containing Mesuol based on the TLC profile. Concentrate the pooled fractions using a rotary evaporator.

-

Recrystallization: Further purify the concentrated Mesuol fraction by recrystallization from a suitable solvent, such as methanol (B129727) or a chloroform-methanol mixture, to obtain pure, crystalline Mesuol.[1]

V. Characterization:

-

Confirm the identity and purity of the isolated Mesuol using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of NF-κB p65 Phosphorylation via Western Blot

This protocol details the methodology to specifically measure the inhibition of TNFα-induced p65 phosphorylation by Mesuol in a cellular context.[1]

I. Cell Culture and Treatment:

-

Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Pre-treat the cells with varying concentrations of Mesuol (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for 2 hours.

-

Following pre-treatment, stimulate the cells with 10 ng/mL of human Tumor Necrosis Factor-alpha (TNFα) for 30 minutes to induce the phosphorylation of the p65 subunit.[1]

II. Protein Extraction:

-

Harvest the cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the cell lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.

III. SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

IV. Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p65 (Ser536). A parallel membrane should be incubated with a primary antibody for total p65 or a loading control (e.g., β-actin).[1]

-

Wash the membranes with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

After final washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the band intensities using a digital imaging system and quantify them using densitometry software. The ratio of phospho-p65 to total p65 (or the loading control) is calculated to determine the relative inhibition by Mesuol.[1]

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action elucidated for Mesuol is the targeted suppression of the TNFα-induced NF-κB signaling cascade.[1][2] Unlike many conventional NF-κB inhibitors, Mesuol's action is highly specific. It does not prevent the upstream degradation of the inhibitor of NF-κB, IκBα, nor does it inhibit the binding of the NF-κB complex to DNA.[1][2] Instead, Mesuol specifically inhibits the phosphorylation of the p65 (RelA) subunit at Serine 536, a critical step for its transcriptional activation.[1] By preventing this phosphorylation event, Mesuol effectively blocks the expression of downstream pro-inflammatory genes, which explains its observed anti-inflammatory and immunomodulatory effects.[1]

In-Vivo Immunomodulatory and Antioxidant Activity

Preclinical studies in rodent models have provided quantitative evidence of Mesuol's biological effects.

| Model / Assay | Key Finding | Reference(s) |

| Cyclophosphamide-Induced Myelosuppression | Mesuol (10, 20, 40 mg/kg, i.p.) restored the hematological profile towards normal levels in rats. | [5][6] |

| Neutrophil Adhesion Test | Mesuol potentiated the percentage of neutrophil adhesion in rats. | [5][6] |

| Carbon Clearance Assay | Mesuol enhanced phagocytic activity. | [5][6] |

| Humoral Immune Response | Mesuol evoked a significant dose-dependent increase in antibody titer values in immunosuppressed rats. | [5][6] |

| Cellular Immune Response | An increase in paw volume was recorded in immunosuppressed rats treated with SRBC, indicating a cellular response. | [5][6] |

Conclusion

Mesuol is a promising natural product with well-defined origins and a specific, targeted mechanism of action against the NF-κB signaling pathway. The detailed protocols for its isolation and biological evaluation provided herein offer a robust framework for researchers and drug development professionals. The quantitative data underscores its potential as a lead compound for the development of novel anti-inflammatory and immunomodulatory therapeutics. Further investigation into its pharmacokinetics, safety profile, and efficacy in various disease models is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Maesol

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of Maesol, a dimeric phenol (B47542) isolated from the seeds of Maesa montana and Maesa indica.[1][2][3] Due to the limited publicly available data, this guide also includes generalized experimental protocols for the determination of key properties for phenolic compounds, which can be adapted for this compound.

Core Physical and Chemical Properties

This compound is a novel dimeric phenol.[1][2][3] While some of its fundamental properties have been identified, a complete physicochemical profile is not available in the current scientific literature. The known quantitative and qualitative data are summarized below.

Table 1: Summary of Known Physical and Chemical Properties of this compound

| Property | Value/Description | Source |

| Chemical Formula | C₂₈H₄₂O₄ | [3] |

| Molecular Weight | 442.64 g/mol | [3] |

| Exact Mass | 442.3083 | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[3] Data on solubility in other common solvents (e.g., water, ethanol, methanol) is not available. | [3] |

| Melting Point | Not reported in available literature. | |

| Boiling Point | Not reported in available literature. | |

| pKa | Not reported in available literature. As a phenolic compound, this compound is expected to be weakly acidic. | |

| Stability | Stable for several weeks at ambient temperature during shipping. Recommended long-term storage is at -20°C.[3] | [3] |

Experimental Protocols

Detailed experimental protocols specific to this compound are limited. The following sections describe the methodology for the isolation and characterization of this compound as inferred from the primary literature, along with a general protocol for solubility determination.

The initial isolation and characterization of this compound were reported by Wall et al. (1988) from the seeds of Maesa montana and Maesa indica.[1] The general steps involved are:

-

Extraction: The seeds of the plant material are first dried and ground into a fine powder. This is followed by extraction with an organic solvent, typically methanol (B129727) or a chloroform/methanol mixture, to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate the components based on their solubility.

-

Chromatographic Purification: The fraction containing this compound is further purified using column chromatography, with silica (B1680970) gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) as the mobile phase.

-

Final Purification: High-performance liquid chromatography (HPLC) can be employed for the final purification of the compound to achieve high purity.

-

Structure Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

A standard shake-flask method can be used to determine the solubility of this compound in various solvents.

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it appropriately. The concentration of dissolved this compound is then quantified using a suitable analytical method, such as HPLC with UV detection.

Signaling Pathways

Currently, there is no published research on the signaling pathways modulated by this compound. The initial study by Wall et al. (1988) found this compound to be inactive in their antimutagenic assay, which may have limited further investigation into its biological activities.[1]

Visualizations

References

Maesol: A Technical Guide to its Botanical Origin, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maesol, a dimeric phenol (B47542), has been identified as a constituent of the seeds of Maesa montana and Maesa indica. This technical guide provides a comprehensive overview of the current knowledge regarding its plant source, and available information on extraction methodologies. While specific details on the biological activities and associated signaling pathways of purified this compound remain largely unexplored in publicly accessible literature, this document summarizes the known biological effects of Maesa species extracts, offering a foundation for future research and drug development endeavors.

Botanical Source

This compound is a naturally occurring phenolic compound isolated from the seeds of plants belonging to the genus Maesa. The primary documented botanical sources are:

These species are shrubs or small trees found in various regions of Asia. The seeds of these plants are the specific botanical material from which this compound has been identified and isolated.

Extraction and Isolation

A detailed, publicly available, step-by-step protocol for the extraction and isolation of pure this compound is not extensively documented in current scientific literature. The initial isolation and structure elucidation were described in a 1988 publication by Wall et al.; however, the complete experimental methodology from this seminal work is not readily accessible.

Based on general phytochemical extraction principles and methodologies reported for Maesa species, a plausible workflow for the isolation of this compound can be conceptualized.

General Extraction Methodology for Maesa Species

Research on Maesa montana leaves has utilized a maceration technique with methanol (B129727). In one study, 500 grams of powdered plant material yielded 23 grams of crude extract. While this protocol was applied to leaves and not specifically for this compound isolation from seeds, it provides a foundational approach.

A study on the extraction of oil from the seeds of a related species, Maesa lanceolata, employed n-hexane as the solvent. This process yielded 35.3% oil, indicating that the chemical composition of the seeds is rich in lipophilic compounds. This suggests that a defatting step might be a crucial preliminary procedure for the efficient extraction of the more polar phenolic compound, this compound.

Postulated Experimental Protocol for this compound Isolation

The following protocol is a hypothetical workflow based on standard phytochemical isolation techniques for phenolic compounds and the limited available data on Maesa species.

Diagram of Postulated Extraction and Isolation Workflow

Caption: Postulated workflow for the extraction and isolation of this compound.

Methodology Details:

-

Sample Preparation: Seeds of Maesa montana or Maesa indica are collected, authenticated, and dried to a constant weight. The dried seeds are then ground into a fine powder to increase the surface area for solvent extraction.

-

Defatting: The powdered seed material is subjected to extraction with a non-polar solvent, such as n-hexane, using a Soxhlet apparatus or repeated maceration. This step is crucial to remove oils and other lipids that may interfere with the subsequent extraction of this compound.

-

Extraction of this compound: The defatted seed powder is then extracted with a polar solvent, such as methanol or ethanol. This can be performed using a Soxhlet extractor for exhaustive extraction or through maceration with agitation over an extended period.

-

Concentration: The resulting methanolic or ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography over a silica (B1680970) gel stationary phase. A gradient elution system, likely employing a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) of increasing polarity, would be used to separate the components of the extract.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative HPLC: Fractions enriched with this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

-

Quantitative Data

There is a significant lack of quantitative data in the available literature regarding the yield of purified this compound from its plant sources. The reported yield of 23g from 500g of Maesa montana leaves pertains to the crude methanolic extract and not to the isolated this compound. Similarly, the 35.3% yield from Maesa lanceolata seeds corresponds to the extracted oil.

Table 1: Extraction Yields from Maesa Species (Crude Extracts)

| Plant Species | Plant Part | Extraction Method | Solvent | Yield (%) | Compound | Reference |

| Maesa montana | Leaves | Maceration | Methanol | 4.6 | Crude Extract | N/A |

| Maesa lanceolata | Seeds | Soxhlet | n-Hexane | 35.3 | Oil | N/A |

Note: The yield for Maesa montana was calculated from the provided data (23g from 500g).

Further research is required to establish a standardized protocol and determine the expected yield of pure this compound from the seeds of Maesa montana and Maesa indica.

Biological Activities and Signaling Pathways: A Frontier for Research

The biological activities of purified this compound have not been extensively investigated. However, studies on extracts from various Maesa species have indicated potential anti-inflammatory and anti-cancer properties. It is plausible that this compound, as a constituent of these extracts, contributes to these observed effects.

Potential Anti-Inflammatory Activity

Extracts of Maesa species have demonstrated anti-inflammatory properties. The molecular mechanisms underlying inflammation often involve the activation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While no direct evidence links this compound to these pathways, they represent logical targets for future investigation into its potential anti-inflammatory mechanism.

Diagram of a General Inflammatory Signaling Pathway

Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.

Potential Anti-Cancer Activity

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. This process is often mediated by a cascade of enzymes called caspases. While there is no specific data on this compound's effect on cancer cells, the investigation of its ability to induce apoptosis through caspase activation would be a valuable area of research.

Diagram of a General Apoptotic Signaling Pathway

Caption: Simplified representation of the caspase-mediated apoptotic pathway.

Conclusion and Future Directions

This compound, a dimeric phenol from the seeds of Maesa montana and Maesa indica, represents a natural product with untapped potential. This technical guide highlights the current gaps in our understanding of this compound, particularly the lack of a detailed, standardized extraction and isolation protocol, quantitative yield data, and specific information on its biological activities and mechanisms of action.

Future research should prioritize the following:

-

Development and publication of a detailed, reproducible protocol for the extraction and isolation of high-purity this compound.

-

Quantitative analysis of this compound content in the seeds of Maesa montana and Maesa indica.

-

In-depth investigation of the biological activities of purified this compound, with a focus on its potential anti-inflammatory and anti-cancer properties.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound for the development of novel pharmaceuticals.

References

Maesol: A Technical Guide on Putative Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on Maesol. It is critical to note that research into the specific therapeutic applications of this compound is in its nascent stages. The majority of the data presented herein is based on studies of the plant from which this compound is derived, Maesa montana, and structurally related compounds. The proposed mechanisms and experimental protocols are therefore largely predictive and intended to guide future research.

Introduction

This compound is a novel dimeric phenol (B47542) isolated from the seeds of Maesa montana, a plant belonging to the Myrsinaceae family.[1] Structurally, it is distinct from the more commonly studied benzoquinones found in the Maesa genus.[1] While direct pharmacological studies on this compound are limited, the ethnobotanical use of Maesa species for treating various ailments, including inflammatory conditions, suggests that its constituent compounds may possess therapeutic potential.[2] This technical guide provides a comprehensive overview of the putative therapeutic applications of this compound, drawing inferences from studies on Maesa montana extracts and related phenolic compounds. It aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Putative Therapeutic Applications

Based on the biological activities reported for Maesa montana extracts and structurally analogous dimeric phenols, this compound is hypothesized to have potential applications in the following areas:

-

Anti-inflammatory Effects: Extracts from Maesa montana leaves have demonstrated significant anti-inflammatory activity in vitro.[3]

-

Anticancer Activity: Other compounds isolated from the Maesa genus, such as maesanin, have exhibited cytotoxic effects against cancer cell lines.[4]

-

Antioxidant Properties: Dimeric phenols as a class of compounds are known to possess potent antioxidant and radical scavenging activities.[5][6]

-

Neuroprotective Potential: The antioxidant and anti-inflammatory properties of phenolic compounds are often associated with neuroprotective effects.[7][8][9]

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50 values) for the therapeutic activities of isolated this compound are not available. The following table provides a template for how such data would be presented and includes data from related compounds for contextual reference.

| Therapeutic Application | Assay | Cell Line/Model | Test Compound | IC50 / Effective Concentration | Reference |

| Anti-inflammatory | Inhibition of egg white protein denaturation | In vitro | Maesa montana leaf extract | - | [3] |

| Anticancer | Cytotoxicity Assay | HL-60 | Maesanin | - | [4] |

| Antioxidant | DPPH Radical Scavenging | In vitro | Di(2,6-dimethylphenol) | - | [5] |

| Neuroprotection | LPS-induced neuroinflammation | Rat model | Sesamol (B190485) | - | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the therapeutic potential of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a substance to inhibit the denaturation of protein, a hallmark of inflammation.

-

Preparation of Solutions:

-

Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris-buffered saline (pH 6.8).

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of test concentrations.

-

-

Assay Procedure:

-

To 1 mL of each this compound dilution, add 1 mL of the BSA solution.

-

A control group should be prepared with the solvent in place of the this compound solution.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 72°C for 5 minutes.

-

After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

In Vitro Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare various concentrations of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well.

-

Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubate the plate for 24-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

In Vitro Antioxidant Assay: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Preparation of Solutions:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Prepare a stock solution of this compound in methanol and create serial dilutions.

-

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 1 mL of each this compound dilution.

-

Shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity.

-

In Vitro Neuroprotection Assay: H2O2-induced Oxidative Stress in Neuronal Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

-

Cell Culture:

-

Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Seed the cells in a 96-well plate.

-

-

Pre-treatment and Oxidative Stress Induction:

-

Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce oxidative stress by adding a solution of hydrogen peroxide (H2O2) to the wells and incubate for another period (e.g., 4-6 hours).

-

-

Cell Viability Assessment:

-

Assess cell viability using the MTT assay as described in section 4.2.

-

-

Data Analysis:

-

Compare the viability of cells pre-treated with this compound to those treated with H2O2 alone to determine the neuroprotective effect.

-

Visualizations of Hypothetical Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that this compound, as a phenolic compound, might modulate based on the known activities of similar molecules.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothetical induction of apoptosis in cancer cells by this compound via ROS generation.

Caption: Workflow illustrating the potential antioxidant mechanism of this compound.

Conclusion and Future Directions

This compound, a novel dimeric phenol from Maesa montana, represents an intriguing but largely unexplored molecule in pharmacology. While direct evidence of its therapeutic efficacy is currently lacking, preliminary studies on its source plant and the known bioactivities of related compounds suggest a promising research trajectory. Future investigations should focus on the isolation of pure this compound and its systematic evaluation in a battery of in vitro and in vivo models to validate its potential as an anti-inflammatory, anticancer, antioxidant, and neuroprotective agent. Elucidation of its mechanisms of action and structure-activity relationships will be pivotal for its development as a potential therapeutic lead.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Maesa lanceolata: a comprehensive review of its traditional medicinal uses, phytochemistry, pharmacological potential, toxicology, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. [PDF] [Antioxidant and antibacterial activities of dimeric phenol compounds]. | Semantic Scholar [semanticscholar.org]

- 7. Neuroprotective effects of sesamol against LPS-induced spatial learning and memory deficits are mediated via anti-inflammatory and antioxidant activities in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Toxicity Profile of Mesuol and Maizinol

Disclaimer: The term "Maesol" does not correspond to a well-documented compound in the scientific literature. It is likely a typographical error for "Mesuol" or "Maizinol," both of which are subjects of scientific research. This guide provides a comprehensive overview of the safety and toxicity profiles for both Mesuol (B97887) and Maizinol, intended for researchers, scientists, and drug development professionals.

Part 1: Mesuol

Introduction to Mesuol

Mesuol is a naturally occurring 4-phenylcoumarin (B95950) isolated from the seed oil of Mesua ferrea L., a plant with a history of use in traditional Ayurvedic medicine for various conditions, including those requiring antiseptic and anti-inflammatory action.[1][2] Preclinical studies have indicated that Mesuol possesses antioxidant and immunomodulatory properties.[1][3] Its potential therapeutic effects are attributed, at least in part, to its interaction with key inflammatory signaling pathways.[4][5]

Non-Clinical Toxicity

The available toxicological data primarily pertains to extracts of Mesua ferrea, the natural source of Mesuol, rather than the purified compound itself. This information should be interpreted as a preliminary guide.

A 28-day repeated dose oral toxicity study of a methanolic extract of Mesua ferrea leaves was conducted in Wistar rats. The findings are summarized below.[4]

Table 1: Summary of 28-Day Repeated Dose Oral Toxicity of Mesua ferrea Leaf Extract in Wistar Rats [4]

| Parameter | Dose (mg/kg/day) | Observations |

| Mortality | 100, 500, 1000 | No mortality observed. |

| Clinical Signs | 100, 500, 1000 | No treatment-related clinical signs of toxicity. |

| Body Weight | 100, 500, 1000 | No adverse effects on body weight gain. |

| Food Consumption | 100, 500, 1000 | No significant changes in food consumption. |

| Hematology | 100, 500, 1000 | No treatment-related alterations in hematological parameters. |

| Clinical Biochemistry | 100, 500 | No significant changes. |

| 1000 | Slight increase in AST and ALT noted. | |

| Gross Pathology | 100, 500, 1000 | No treatment-related gross pathological findings. |

| Histopathology | 100, 500 | No significant histopathological changes. |

| 1000 | Mild lymphocytic infiltration and hepatocyte degeneration in the liver of both sexes. | |

| NOAEL | 500 | The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 500 mg/kg/day. |

Experimental Protocols

-

Test System: Wistar rats (male and female).

-

Group Size: Not specified in the available literature.

-

Dose Levels: 100, 500, and 1000 mg/kg/day of Mesua ferrea methanolic leaf extract, and a vehicle control group.

-

Route of Administration: Oral gavage.

-

Duration: 28 days.

-

Parameters Monitored: Mortality, clinical signs, body weight, food consumption, hematology, clinical biochemistry, gross pathology at necropsy, and histopathology of major organs.

-

Objective: To assess the effect of Mesuol on the adhesion properties of neutrophils as a measure of cellular immune response.

-

Animal Model: Rats.

-

Procedure:

-

Administer Mesuol for 14 days.

-

On day 15, collect blood from the retro-orbital plexus into heparinized vials.

-

Perform Total Leukocyte Count (TLC) and Differential Leukocyte Count (DLC) to determine the initial neutrophil count.

-

Incubate blood samples at 37°C for 15 minutes.

-

Pass the incubated blood through a column of nylon fibers.

-

Collect the effluent (blood that flows through the column).

-

Perform TLC and DLC on the effluent to determine the count of non-adhered neutrophils.

-

Calculate the percentage of neutrophil adhesion.

-

-

Objective: To measure the specific inhibition of TNFα-induced p65 phosphorylation by Mesuol.

-

Cell Line: Jurkat T cells.

-

Methodology:

-

Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pre-treat cells with various concentrations of Mesuol (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for 2 hours.

-

Stimulate the cells with 10 ng/mL of human TNFα for 30 minutes to induce p65 phosphorylation.

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-p65 and total p65.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Signaling Pathways and Workflows

Mesuol is reported to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] Specifically, it has been shown to inhibit the phosphorylation and subsequent transcriptional activity of the p65 subunit of NF-κB.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In-vivo antioxidant and immunomodulatory activity of mesuol isolated from Mesua ferrea L. seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mesuol, a natural occurring 4-phenylcoumarin, inhibits HIV-1 replication by targeting the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Maesol (C34H52O4): A Technical Analysis of a Putative Novel Molecule

Initial investigations into the molecular formula C34H52O4, associated with the name "Maesol," have not yielded a definitive identification of a specific, publicly documented compound. Extensive searches of chemical and biological databases did not retrieve a known substance with this particular combination of name and formula. Consequently, this document serves as a theoretical exploration of the potential nature of such a molecule, based on its elemental composition, and a guide to the types of experimental investigations that would be necessary to elucidate its structure and function.

The molecular formula C34H52O4 suggests a compound with a high degree of saturation and a significant hydrophobic character, characteristic of many natural products. The low oxygen-to-carbon ratio points towards a lipid-soluble molecule, potentially belonging to the vast and structurally diverse classes of terpenoids or steroids. These classes of compounds are known to exhibit a wide range of biological activities and are often involved in complex signaling pathways.

Hypothetical Structural Class and Potential Biological Significance

Given the molecular formula, "this compound" could plausibly be a derivative of a triterpenoid (B12794562) or a modified sterol. Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, and additional carbon atoms can be incorporated through various biosynthetic pathways. Sterols, characterized by a specific four-ring nucleus, are also subject to extensive modification in nature.

The presence of four oxygen atoms suggests the potential for various functional groups, such as hydroxyl (-OH), carbonyl (C=O), or carboxyl (-COOH) groups. These functional groups would be critical determinants of the molecule's chemical reactivity, solubility, and its ability to interact with biological targets. The specific arrangement of these groups on the carbon skeleton would ultimately define its three-dimensional structure and, consequently, its biological activity.

Proposed Experimental Workflow for Characterization

To ascertain the precise chemical structure and biological function of an unknown compound like "this compound," a systematic experimental approach is required. The following workflow outlines the key stages of such an investigation.

Figure 1. A generalized experimental workflow for the characterization of a novel natural product.

Potential Signaling Pathways and Mechanisms of Action

Should "this compound" be identified as a bioactive terpenoid or steroid, it could potentially modulate a number of critical cellular signaling pathways. Many compounds of these classes are known to interact with nuclear receptors, ion channels, or key enzymes involved in inflammatory and metabolic pathways.

For instance, if "this compound" possesses anti-inflammatory properties, it might inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. This could occur through the inhibition of IKK (IκB kinase) or by preventing the nuclear translocation of NF-κB subunits.

Figure 2. Hypothetical inhibition of the NF-κB signaling pathway by "this compound".

Concluding Remarks

While "this compound" with the molecular formula C34H52O4 remains an uncharacterized entity in the public scientific domain, its elemental composition provides intriguing clues to its potential identity as a novel bioactive natural product. The elucidation of its structure through rigorous spectroscopic and crystallographic methods, followed by comprehensive biological evaluation, would be a necessary endeavor to unlock its therapeutic potential. The hypothetical frameworks for experimental investigation and mechanism of action presented here provide a roadmap for future research into this and other novel molecular entities. Further investigation is required to isolate and characterize "this compound" to validate these theoretical considerations.

An In-depth Technical Guide to the Antioxidant Properties of Maesol and Related Compounds

Disclaimer: The term "Maesol" is not consistently found in scientific literature. This guide interprets the query as potentially referring to "Mesuol," a natural 4-phenylcoumarin (B95950), or "Maesil," a traditional Korean fermented plum extract, both of which possess significant antioxidant properties. This document provides a detailed technical overview of the antioxidant characteristics of both, tailored for researchers, scientists, and drug development professionals.

Section 1: Mesuol - A Potent 4-Phenylcoumarin Antioxidant

Mesuol, isolated from Mesua ferrea L. seed oil, is a natural 4-phenylcoumarin that has garnered attention for its pharmacological activities, including its antioxidant effects.[1] Antioxidants are vital in mitigating the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases.[1]

Mechanism of Action

The primary antioxidant mechanism of Mesuol involves direct free radical scavenging. It can donate a hydrogen atom or an electron to neutralize stable free radicals, thereby terminating the radical chain reactions.[1] This activity is crucial in protecting biological systems from oxidative damage.

Quantitative Antioxidant Activity

The antioxidant capacity of Mesuol is often quantified using various in vitro assays. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the initial free radicals, is a key metric.

Table 1: In Vitro Antioxidant Activity of Mesuol

| Assay Type | Radical/Oxidant | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) of Reference |

| DPPH Radical Scavenging | DPPH• | Data not available in provided search results | Ascorbic Acid | ~5 |

| Nitric Oxide (NO) Scavenging | NO• | 70.50 | Ascorbic Acid | 43.38 |

Note: Specific IC50 values for Mesuol in DPPH and other assays were not available in the provided search results but the compound has been investigated for these properties. The data for Nitric Oxide scavenging is for a methanolic extract of a plant containing phenolic compounds, which may include compounds with similar structures to Mesuol.[2]

Experimental Protocols

This assay is a common spectrophotometric method to assess antioxidant activity.[1]

-

Principle: Antioxidants reduce the stable DPPH radical, causing a color change from violet to pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[1] The degree of discoloration is proportional to the radical scavenging activity.[1]

-

Methodology:

-

Preparation of Solutions:

-

DPPH working solution (e.g., 0.1 mM in methanol) is prepared fresh and kept in the dark. The absorbance at 517 nm should be approximately 1.0 ± 0.2.[1]

-

Mesuol stock solution (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol (B129727) or ethanol.[1] Serial dilutions are made to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of Mesuol solution of varying concentrations.

-

Add the DPPH working solution to each well/cuvette.

-

Incubate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control containing the solvent instead of the antioxidant is also measured.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of Mesuol.[4]

-

Caption: Workflow for the DPPH radical scavenging assay.

Section 2: Maesil Extract - A Fermented Product with Enhanced Antioxidant Potential

Maesil, derived from the fermentation of green maesil fruits (Prunus mume) with brown sugar, is a traditional Korean product recognized for its health benefits, including its antioxidant properties.[5] The fermentation process plays a crucial role in enhancing the phenolic and flavonoid content, which in turn boosts its antioxidant activity.[5]

Mechanism of Action

The antioxidant effects of Maesil extract are attributed to its high content of phenolic compounds and flavonoids. These compounds can act as direct radical scavengers and may also modulate endogenous antioxidant systems. Some evidence suggests that extracts from related species can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[6]

-

Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6]

-

Upon Oxidative Stress or Induction by Bioactive Compounds: Electrophiles or ROS can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[8]

-

Target Gene Expression: This binding initiates the transcription of several cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[8][9]

Caption: Activation of the Nrf2 pathway by Maesil bioactives.

Quantitative Antioxidant Activity

The antioxidant capacity of Maesil extract is influenced by fermentation time and temperature.[5]

Table 2: Antioxidant Properties of Maesil Extract

| Parameter | Condition 1 (Fermented 90 days, fruit removed) | Condition 2 (Fermented 365 days, with fruit) | Effect of Temperature |

| Total Phenolics | Lower | Higher | Higher at 15°C |

| Total Flavonoids | Lower | Higher | Higher at 15°C |

| ABTS Radical Scavenging Activity | Lower | Higher | Higher at 25°C |

| Ferric-Reducing Antioxidant Power (FRAP) | Lower | Higher | Higher at 25°C |

This table summarizes the qualitative findings from a study on Maesil extract fermentation. Specific quantitative values were not provided in the search results.[5]

Experimental Protocols

-

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically at around 734 nm.

-

Methodology:

-

ABTS•+ Generation: ABTS stock solution is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

-

Assay Procedure: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. Maesil extract at various concentrations is then added to the ABTS•+ solution.

-

Measurement: The absorbance is read after a set incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[10]

-

Methodology:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.[10]

-

Assay Procedure: A small volume of the Maesil extract is mixed with the FRAP reagent.

-

Measurement: The absorbance of the mixture is measured at 593 nm after a specified incubation time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[10]

-

Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

-

Caption: A generalized workflow applicable to various in vitro antioxidant capacity assays.

Section 3: In Vivo Antioxidant Effects and Considerations

While in vitro assays are essential for initial screening, in vivo studies are necessary to confirm the antioxidant effects within a biological system.[3][11] These studies often involve inducing oxidative stress in animal models and then evaluating the protective effects of the test compound.

In Vivo Experimental Design

-

Induction of Oxidative Stress: A pro-oxidant agent like carbon tetrachloride (CCl₄) or a high-fat diet can be used to induce oxidative stress and subsequent organ damage.[11][12]

-

Treatment: The test compound (e.g., Mesuol or Maesil extract) is administered to the animals, typically before or concurrently with the pro-oxidant.

-

Biomarker Analysis: After the treatment period, tissues (e.g., liver, kidney) and blood are collected to measure biomarkers of oxidative stress.[11]

Table 3: Common Biomarkers for In Vivo Antioxidant Studies

| Biomarker Category | Specific Marker | Description |

| Lipid Peroxidation | Malondialdehyde (MDA) | A major end product of lipid peroxidation, indicating oxidative damage to cell membranes.[13] |

| Endogenous Antioxidant Enzymes | Superoxide (B77818) Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[14] |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen.[14] | |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | |

| Non-enzymatic Antioxidants | Reduced Glutathione (GSH) | A major intracellular antioxidant that directly scavenges free radicals. |

| Overall Antioxidant Capacity | Trolox Equivalent Antioxidant Capacity (TEAC) | Measures the total antioxidant capacity of a sample compared to the standard, Trolox.[11] |

Conclusion

Both Mesuol and Maesil extract demonstrate significant antioxidant properties through various mechanisms, including direct radical scavenging and potential modulation of endogenous antioxidant pathways like Nrf2. The quantitative data, though requiring further specific research for Mesuol, underscores their potential as valuable natural compounds for mitigating oxidative stress. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of these and similar compounds for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Changes in the antioxidant capacity and phenolic compounds of maesil extract during one-year fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 7. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. In Vivo Evaluation of the Antioxidant Activity and Protective Action of the Seaweed Gracilaria birdiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective Effects of Sesamol against Liver Oxidative Stress and Inflammation in High-Fat Diet-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative Stress and Skin Diseases: The Role of Lipid Peroxidation [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Anti-inflammatory Effects of Mesuol

A note on nomenclature: This technical guide focuses on the anti-inflammatory properties of Mesuol , a 4-phenylcoumarin (B95950) isolated from Mesua ferrea. Initial searches for "Maesol" did not yield significant results related to anti-inflammatory activity, suggesting a possible typographical error in the original query. The available scientific literature strongly supports Mesuol as a compound with notable immunomodulatory and anti-inflammatory potential.

Introduction

Mesuol is a naturally occurring 4-phenylcoumarin derived from the seed oil of Mesua ferrea, a plant species traditionally used in Ayurvedic medicine for various ailments, including inflammatory conditions.[1][2] Emerging scientific evidence corroborates these traditional uses, highlighting Mesuol's potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of Mesuol's anti-inflammatory effects, focusing on its mechanisms of action, experimental validation, and the underlying signaling pathways. The content is tailored for researchers, scientists, and professionals in drug development.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of Mesuol and related compounds from Mesua ferrea has been quantified in several preclinical models. The following tables summarize the key findings to facilitate a comparative analysis.

Table 1: In Vitro Anti-inflammatory Activity of Mesuol

| Compound | Assay | Cell Line | Inducer | IC50 Value |

| Mesuol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 1.3 µM[3] |

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model (Rat)

| Treatment | Dose | Time after Carrageenan | Mean Paw Volume (ml) ± SEM | % Inhibition |

| Control (Carrageenan) | - | 1 hr | 0.45 ± 0.02 | - |

| 2 hr | 0.58 ± 0.03 | - | ||

| 3 hr | 0.72 ± 0.04 | - | ||

| 4 hr | 0.85 ± 0.05 | - | ||

| Mesuaferrin-A | 200 mg/kg | 4 hr | - | 42.31%[4] |

| 400 mg/kg | 4 hr | - | 53.52%[4] | |

| Mesua ferrea Ethyl Acetate Bark Extract | 200 mg/kg | 3 hr | - | 58.34% |

| 400 mg/kg | 3 hr | - | 75.00% | |

| Diclofenac (B195802) (Standard) | 10 mg/kg | 4 hr | - | 82.70%[4] |

Note: Data for Mesuaferrin-A, a bioactive flavonoid from Mesua ferrea, and a bark extract are included to provide a broader context for the anti-inflammatory potential of constituents from this plant species.

Core Mechanisms of Action

The anti-inflammatory effects of Mesuol are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.

The NF-κB pathway is a critical signaling cascade that orchestrates the expression of numerous pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5]

Mesuol has been shown to inhibit the phosphorylation and transcriptional activity of the p65 subunit of NF-κB in TNF-α-stimulated cells.[6] This action prevents the downstream expression of pro-inflammatory genes, thereby attenuating the inflammatory response. The potent inhibition of nitric oxide production, with an IC50 of 1.3 µM, further supports the targeting of the NF-κB pathway, as iNOS is a direct target of NF-κB.[3]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in regulating inflammation.[7] These pathways are activated by various extracellular stimuli, including inflammatory cytokines and bacterial products, and play a significant role in the production of inflammatory mediators. While direct studies on Mesuol's effect on the MAPK pathway are limited, its ability to suppress inflammatory responses suggests a potential modulatory role.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Mesuol and related compounds.

This is a standard and highly reproducible in vivo model for assessing acute inflammation.[1]

-

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan.

-

Animals: Wistar albino rats (150-200g) of either sex are typically used.

-

Procedure:

-

Animals are fasted for 12 hours prior to the experiment with free access to water.

-

The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are divided into several groups: a control group, a standard drug group (e.g., diclofenac or indomethacin), and test groups receiving different doses of Mesuol.

-

The test compound or vehicle is administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation.

-

Acute inflammation is induced by a subplantar injection of 0.1 ml of a 1% w/v carrageenan suspension in normal saline into the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

This in vitro model is widely used to study the cellular and molecular mechanisms of inflammation and to screen for anti-inflammatory compounds.

-

Objective: To assess the ability of a test compound to inhibit the production of inflammatory mediators in macrophages stimulated with LPS.

-

Cell Line: RAW 264.7, a murine macrophage cell line.

-

Procedure:

-

RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of Mesuol for a specific period (e.g., 1 hour).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

-

Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the inflammatory mediator production, is calculated.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures discussed in this guide.

Caption: Predicted inhibition of the NF-κB pathway by Mesuol.

Caption: General overview of the MAPK signaling pathway in inflammation.

Caption: Workflow for the carrageenan-induced paw edema assay.

Caption: Workflow for LPS stimulation of RAW 264.7 macrophages.

Conclusion and Future Directions

The available evidence strongly indicates that Mesuol possesses significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Its ability to potently inhibit nitric oxide production in vitro and the demonstrated efficacy of related compounds in vivo underscore its therapeutic potential.

For the advancement of Mesuol as a potential anti-inflammatory drug, the following research avenues are recommended:

-

Direct In Vivo Studies: Conduct comprehensive in vivo studies using isolated Mesuol in the carrageenan-induced paw edema model and other acute and chronic inflammation models to establish a clear dose-response relationship and compare its efficacy directly with standard NSAIDs.

-

Mechanism of Action Elucidation: Perform detailed in vitro and in vivo experiments to further confirm and elaborate on the effect of Mesuol on both the NF-κB and MAPK signaling pathways. This should include measuring the expression and production of a wider range of pro-inflammatory cytokines and enzymes.

-

Enzymatic Inhibition Assays: Evaluate the direct inhibitory effects of Mesuol on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

-

Safety and Toxicity Profiling: Undertake comprehensive toxicological studies to establish a robust safety profile for Mesuol, which is essential for its potential progression to clinical trials.

By pursuing these research directions, a more definitive understanding of Mesuol's anti-inflammatory potential can be achieved, paving the way for its development as a novel therapeutic agent for inflammatory diseases.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mesuol, a natural occurring 4-phenylcoumarin, inhibits HIV-1 replication by targeting the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Antimicrobial Spectrum of Maesol